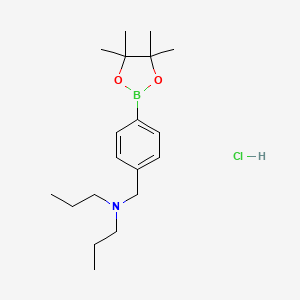

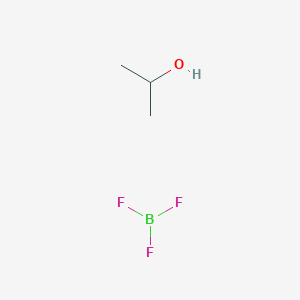

![molecular formula C19H21BO3 B6336258 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2724208-24-4](/img/structure/B6336258.png)

3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde” is a chemical compound. It is also known as (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene . This compound is often used in the preparation of pharmaceuticals and chemical intermediates .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.07, a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), a flash point of 225°F, a vapor pressure of 0.00586mmHg at 25°C, and a refractive index of 1.49 .科学的研究の応用

Borylation Reactions

Benzylic C-H Borylation: In the presence of a palladium catalyst, this compound can selectively borylate the benzylic C-H bond of alkylbenzenes, yielding pinacol benzyl boronates . This reaction is valuable for synthesizing functionalized organic molecules.

Hydroboration of Alkynes and Alkenes: Transition metal-catalyzed hydroboration of alkynes and alkenes using HBpin provides access to boron-functionalized compounds. These intermediates find applications in organic synthesis and materials science .

Aryl Boronates Synthesis

Aryl boronates are versatile building blocks in organic chemistry. HBpin participates in the formation of aryl boronates through coupling reactions:

- Copper-Catalyzed Aryl Boronate Formation : When combined with aryl iodides and a copper catalyst, HBpin reacts to form aryl boronates. These compounds are essential in cross-coupling reactions and the synthesis of biaryl compounds .

Asymmetric Synthesis

HBpin contributes to asymmetric synthesis, particularly in the formation of chiral boronates:

- Asymmetric Hydroboration of 1,3-Enynes : This compound can be used for the enantioselective hydroboration of 1,3-enynes, leading to chiral allenyl boronates. These chiral building blocks have applications in natural product synthesis and medicinal chemistry .

Polymer Chemistry

HBpin plays a role in designing novel copolymers:

- Copolymers with Benzothiadiazole Units : Researchers have explored the synthesis of copolymers based on benzothiadiazole and electron-rich arene units. HBpin contributes to the preparation of these intriguing materials with potential applications in optoelectronics and photovoltaics .

Fluorenylborolane Synthesis

HBpin is a key reagent in the preparation of fluorenylborolane:

- 2-Isopropoxy-4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : This compound is used to borylate arenes and generate fluorenylborolane. Fluorenylborolane derivatives find applications in materials science and organic electronics .

Novel Copolymer Properties

HBpin-containing copolymers exhibit interesting properties:

- Electrochemical and Optical Properties : Copolymers incorporating HBpin units have been investigated for their electrochemical behavior and optical properties. These studies contribute to the development of advanced materials .

作用機序

Target of Action

Compounds with similar structures, such as tetramethyl-1,3,2-dioxaborolane derivatives, are often used in organic synthesis as reagents and catalysts .

Mode of Action

Based on its structural similarity to other tetramethyl-1,3,2-dioxaborolane derivatives, it can be inferred that it may participate in borylation reactions . In these reactions, the compound can interact with its targets (usually organic molecules) and introduce a boron atom into the target molecule .

Biochemical Pathways

Instead, it is primarily used in synthetic chemistry for the preparation of other compounds .

Pharmacokinetics

Given its use in synthetic chemistry, it is likely that its absorption, distribution, metabolism, and excretion (adme) would depend on the specific conditions of the reaction it is used in .

Result of Action

As a reagent in synthetic chemistry, the primary result of the compound’s action is the formation of new chemical bonds, specifically involving the introduction of a boron atom into the target molecule .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, it is known to be stable under normal temperatures and pressures but may undergo hydrolysis in a humid environment .

特性

IUPAC Name |

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)17-7-5-6-16(12-17)15-10-8-14(13-21)9-11-15/h5-13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCMTHLJOIDFNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=C(C=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B6336198.png)

![2-Bromo-8-methylH-imidazo[1,2-a]pyridine](/img/structure/B6336207.png)

![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)

![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)

![2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336239.png)

![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)